4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C8H4ClF3N2 This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core structure, which is substituted with a chloro group at the 4-position and a trifluoromethyl group at the 3-position
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, contributing to their efficacy in these applications .
Mode of Action
It is suggested that the biological activities of trifluoromethylpyridine derivatives are due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests , suggesting that they may interact with biochemical pathways related to pest metabolism or survival.
Pharmacokinetics
The compound’s molecular weight is reported to be 21800 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is suggested that derivatives of trifluoromethylpyridine have shown potent analgesic efficacy in pain models in mice , indicating potential effects on pain signaling pathways.
Action Environment
It is known that the compound is a solid at room temperature , which may influence its stability and efficacy under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent that is inert toward isocyanates, such as toluene or acetonitrile. The reaction temperature is maintained between 20°C and 60°C, and the mixture is stirred until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in Suzuki-Miyaura coupling reactions, with bases like potassium carbonate (K2CO3) in solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazolo[3,4-b]pyridine derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Comparison with Similar Compounds
4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl and chloro substituents but differ in the core structure, leading to variations in their chemical and biological properties.
Trifluoromethylpyridines: These compounds have a pyridine core with a trifluoromethyl group, and they are used in similar applications, such as agrochemicals and pharmaceuticals.
Fluorinated Pyrazoles: These compounds have a pyrazole core with fluorine substituents, and they exhibit unique reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrazolo[3,4-b]pyridine core with the chloro and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-3-1-2-12-6-4(3)5(13-14-6)7(9,10)11/h1-2H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPZAVPGVHWLEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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